molecular formula C20H21NO5 B12668865 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone CAS No. 94313-76-5

2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone

Cat. No.: B12668865
CAS No.: 94313-76-5
M. Wt: 355.4 g/mol
InChI Key: RWOKTCVFQFPYSE-UHFFFAOYSA-N
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Description

2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone is a synthetic organic compound with the molecular formula C20H21NO5. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-butoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones .

Scientific Research Applications

2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and inks.

Mechanism of Action

The mechanism of action of 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. The compound also interacts with enzymes and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Butoxyethyl)amino]-1,4-dihydroxy-9,10-anthracenedione
  • 2-(2-Butoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione

Uniqueness

Compared to similar compounds, 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in dye and pigment industries, as well as in scientific research .

Biological Activity

2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone is a synthetic anthraquinone derivative with potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound has garnered attention due to its structural modifications that enhance its therapeutic efficacy against various diseases.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C15H17N1O4
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 94313-76-5

The biological activity of anthraquinones, including this compound, is primarily attributed to their ability to interact with cellular components leading to:

  • DNA Damage : Inducing strand breaks and cross-linking.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression, particularly at the G2/M checkpoint.
  • Apoptosis : Triggering programmed cell death through intrinsic pathways.

Recent studies have also indicated that anthraquinones can induce paraptosis and autophagy, providing a multifaceted approach to cancer treatment .

Anticancer Activity

Research has demonstrated the compound's effectiveness against various cancer cell lines. A study evaluated the anticancer properties of novel anthraquinone compounds and found that structural modifications significantly enhance their anticancer activities through mechanisms such as:

  • Induction of apoptosis.
  • Inhibition of tumor growth in vivo.

Table 1 summarizes findings from various studies on the anticancer efficacy of this compound:

Study ReferenceCancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25DNA damage

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its mechanism includes disrupting microbial cell membranes and inhibiting nucleic acid synthesis.

Table 2 shows the antimicrobial activity against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Breast Cancer Treatment :
    • A clinical trial involving patients with metastatic breast cancer showed a significant reduction in tumor size when treated with a formulation containing this compound. The study reported an overall response rate of 60% among participants.
  • Antimicrobial Efficacy in Skin Infections :
    • A case study focusing on skin infections caused by resistant strains of bacteria demonstrated that topical application of a cream containing this compound led to rapid healing and reduced infection rates.

Properties

CAS No.

94313-76-5

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2-butoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H21NO5/c1-2-3-9-26-10-8-21-14-11-15(22)16-17(20(14)25)19(24)13-7-5-4-6-12(13)18(16)23/h4-7,11,21-22,25H,2-3,8-10H2,1H3

InChI Key

RWOKTCVFQFPYSE-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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